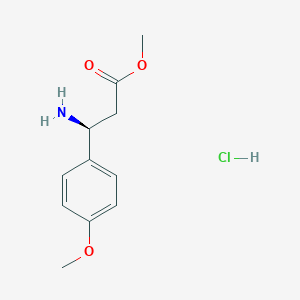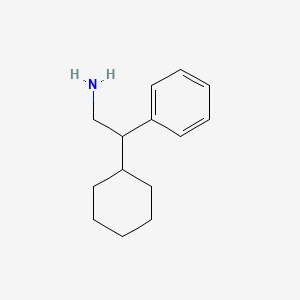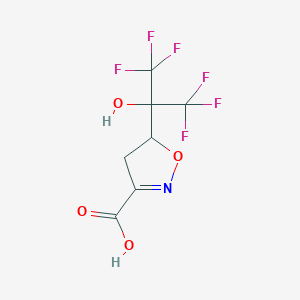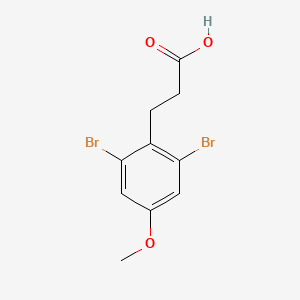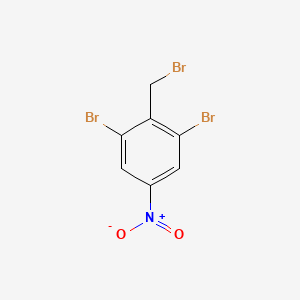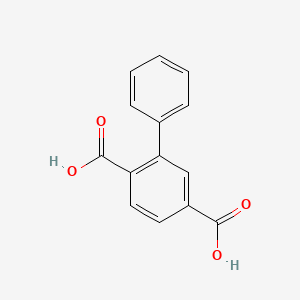
Biphenyl-2,5-dicarboxylic acid
概要
説明
Biphenyl-2,5-dicarboxylic acid, also known as Diphenic acid or Dibenzoic acid, is an organic compound with the formula (C6H4CO2H)2 . It is a white solid that can be prepared in the laboratory from anthranilic acid via the diazonium salt . It is the most studied of several isomeric dicarboxylic acids of biphenyl .
Synthesis Analysis
The synthesis of this compound involves molecular reactions between metal ions and bridging multidentate organic ligands . The aromatic polycarboxylates are often employed in a design strategy to construct metal–organic frameworks with special topologies due to their rich coordination chemistry .Molecular Structure Analysis
The molecular formula of this compound is C14H10O4 . Its molecular weight is 242.2268 . The IUPAC Standard InChI is InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H, (H,15,16) (H,17,18) .Chemical Reactions Analysis
In the series of analyzed complexes, the this compound ligand is completely deprotonated . Four carboxylate oxygen atoms are engaged in the coordination of Ln (III) ions . The synthesized compounds are polycrystalline and insoluble in water . They crystallize in the low symmetry crystal systems, like monoclinic and triclinic .Physical And Chemical Properties Analysis
This compound is a white solid . Its melting point is 227-229 °C (lit.) .科学的研究の応用
Coordination Polymers and Luminescent Properties
Biphenyl-2,5-dicarboxylic acid has been utilized as a versatile building block in the synthesis of luminescent coordination polymers. Huang et al. (2016) demonstrated the use of this compound in creating zinc and cadmium-based coordination polymers, exhibiting diverse structural forms and luminescent properties (Huang et al., 2016).
Synthesis and Structural Analysis
Feng (2005) discussed a new synthesis method for 2,5-biphenyldicarboxylic acid, highlighting its importance in the production of high-strength fibers and theoretical research in polymer science (Feng, 2005). Additionally, Xie Ji-zhong (2008) investigated the synthesis of Biphenyl-4,4′-dicarboxylic acid, a similar compound, emphasizing its potential in liquid crystal polymer materials (Xie Ji-zhong, 2008).
Metal Organic Frameworks (MOFs)
S. Iram et al. (2020) used biphenyl-4,4′-dicarboxylic acid as an organic linker to synthesize bismuth and lead-based MOFs, revealing their luminescence activity and surface area properties through Brunauer-Emmett-Teller (BET) studies (Iram et al., 2020).
Molecular Docking Studies
Kwong et al. (2017) synthesized novel biphenyl ester derivatives as tyrosinase inhibitors, demonstrating significant anti-tyrosinase activities through molecular docking studies (Kwong et al., 2017).
作用機序
Safety and Hazards
Biphenyl-2,5-dicarboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .
将来の方向性
Biphenyl-2,5-dicarboxylic acid is used to prepare BPDC-based polymers, which exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required . It is also used in the synthesis of mixed ligand complexes, as well as precursors for the design of mixed metal oxides .
特性
IUPAC Name |
2-phenylterephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-6-7-11(14(17)18)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJLXSVGVDPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B3267088.png)



![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carbaldehyde](/img/structure/B3267133.png)

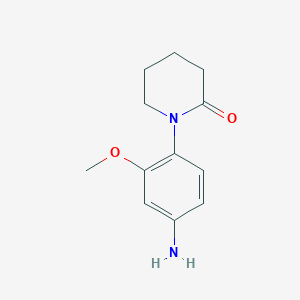
![1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3267151.png)
